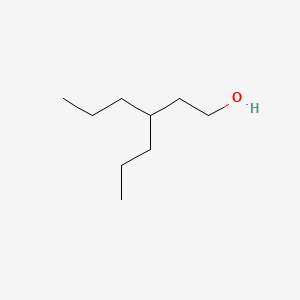

3-Propyl-1-hexanol

描述

Significance of Branched Primary Alcohols in Organic Chemistry

Branched primary alcohols represent a vital class of compounds in organic chemistry, serving as crucial building blocks and intermediates in synthesis. numberanalytics.com The defining feature of a primary alcohol is a hydroxyl (-OH) group attached to a carbon atom that is bonded to only one other alkyl group. chemguide.co.ukscribd.com The structure and branching of the alkyl chain significantly influence the compound's physical properties, such as its boiling point and solubility. numberanalytics.com

The versatility of alcohols stems from the reactivity of the hydroxyl group, which can participate in a wide range of chemical reactions, including oxidation, esterification, and substitution. solubilityofthings.com Primary alcohols, for instance, are often used in the synthesis of aldehydes and carboxylic acids. solubilityofthings.com

In industrial contexts, branched primary alcohols like those in the Exxal™ series are used to synthesize surfactants, polymer additives, and additives for lubricants and fuels. exxonmobilchemical.com Research has shown that the branched structure can confer performance advantages; for example, ethoxylates derived from branched alcohols can exhibit significantly faster wetting times compared to their linear counterparts, which is beneficial in applications like textile processing and agriculture. exxonmobilchemical.com Their role as intermediates in the synthesis of pharmaceuticals and other bioactive compounds further underscores their importance in chemical research. numberanalytics.comnumberanalytics.com

Scope and Objectives of Research on 3-Propyl-1-hexanol

Research on this compound primarily focuses on characterizing its chemical and physical properties to support its application in various industries. The objectives of such research include the precise determination of its properties and the exploration of its utility as a synthetic intermediate.

Key research objectives for compounds like this compound include:

Solvent Applications: Investigating its properties as a solvent for use in the production of coatings, adhesives, and cleaning agents.

Synthetic Intermediate: Utilizing it as a precursor in the synthesis of other molecules. It serves as an intermediate in the creation of specific flavor and fragrance compounds as well as in the synthesis of certain pharmaceuticals.

Thermodynamic Studies: Understanding the physicochemical behavior of its mixtures. For example, studies on similar alcohols like 1-hexanol (B41254) in binary mixtures investigate excess molar volumes to understand molecular interactions, which is crucial for industrial applications. saudijournals.com

While specific, in-depth research focused exclusively on this compound is not extensively documented in public literature, its synthesis can be inferred from general methods for producing similar branched alcohols. For instance, the hydroformylation of olefins followed by aldol (B89426) condensation and hydrogenation is a common industrial route to produce larger branched alcohols like 2-propyl-1-heptanol. google.com Similar principles would apply to the targeted synthesis of this compound.

Structure

3D Structure

属性

IUPAC Name |

3-propylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-5-9(6-4-2)7-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJIVMDBOGBUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388660 | |

| Record name | 3-Propyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66793-85-9 | |

| Record name | 3-Propyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Propyl 1 Hexanol

Enantioselective Synthesis of Chiral 3-Propyl-1-hexanol

The production of single-enantiomer chiral alcohols is a critical endeavor in modern chemistry, driven by the distinct biological activities often exhibited by different stereoisomers. The enantioselective synthesis of this compound can be achieved through several advanced methods, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis utilizes a substoichiometric amount of a chiral catalyst to convert a prochiral substrate into a chiral product with a high preference for one enantiomer. numberanalytics.com A prominent strategy applicable to this compound synthesis is the asymmetric reduction of a corresponding prochiral ketone, such as nonan-3-one, or the functionalization of an alkene.

One powerful method is asymmetric carboalumination of alkenes. Research has demonstrated that reacting 3-buten-1-ol (B139374) with trialkylaluminum reagents in the presence of a chiral zirconocene (B1252598) catalyst, dichlorobis(1-neomenthylindenyl)zirconium [(NMI)₂ZrCl₂], can produce chiral 3-alkyl-1-alkanols in high yields and enantiomeric excess. nih.gov By applying this logic, the reaction of 3-buten-1-ol with tripropylaluminum (B86217) could theoretically yield chiral this compound with high enantiopurity. nih.gov

Another significant approach is asymmetric transfer hydrogenation (ATH). irb.hr This technique typically involves the reduction of a ketone using a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, mediated by a chiral transition-metal complex. irb.hr Ruthenium(II) complexes paired with chiral ligands like N-tosyl-1,2-diphenylethylenediamine (Ts-DPEN) are widely used for the highly enantioselective reduction of ketones to alcohols. irb.hr For the synthesis of chiral this compound, the corresponding precursor, 1-hydroxy-nonan-3-one, could be subjected to ATH to yield the target alcohol with high enantiomeric excess (ee). irb.hr

| Catalyst System | Reaction Type | Conceptual Substrate | Potential Product | Reported Analogous ee (%) |

|---|---|---|---|---|

| (NMI)₂ZrCl₂ / Tripropylaluminum | Asymmetric Carboalumination | 3-Buten-1-ol | (R)- or (S)-3-Propyl-1-hexanol | 90–92% (for 3-methyl-1-hexanol) nih.gov |

| Ru(II) / Chiral Ligand (e.g., Ts-DPEN) | Asymmetric Transfer Hydrogenation | 1-Hydroxy-nonan-3-one | (R)- or (S)-3-Propyl-1-hexanol | >98% (for similar β-ketoesters) irb.hr |

Chiral Auxiliary Approaches for this compound Stereocontrol

Chiral auxiliary-based synthesis is a robust strategy where an enantiopure molecule (the auxiliary) is temporarily incorporated into an achiral substrate. hbni.ac.in This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. hbni.ac.in

For this compound, a well-established Evans aldol (B89426) reaction could be employed. In this approach, a chiral oxazolidinone auxiliary is first acylated with hexanoyl chloride. The resulting imide can then undergo a diastereoselective aldol reaction with propionaldehyde. Subsequent removal of the auxiliary and reduction of the resulting carbonyl and carboxyl groups would furnish the chiral this compound. This method provides excellent stereocontrol, although it requires stoichiometric amounts of the chiral auxiliary and multiple synthetic steps. Another approach involves the diastereoselective alkylation of an enolate derived from a pseudoephedrine or camphorsultam amide of hexanoic acid, followed by reductive cleavage of the auxiliary. mdpi.com

Recently, a strategy has emerged where a chiral auxiliary is formed in situ from achiral precursors via asymmetric catalysis, which then directs a subsequent diastereoselective reaction. acs.org This approach combines the efficiency of catalysis with the reliability of auxiliary-based methods. acs.org

Biocatalytic Pathways for Enantiopure this compound

Biocatalysis leverages enzymes as natural, highly selective catalysts for asymmetric synthesis. nih.gov These reactions are often performed under mild conditions and exhibit exceptional enantioselectivity. uni-duesseldorf.de Key biocatalytic methods for producing enantiopure alcohols include enzymatic kinetic resolution and asymmetric reduction of ketones. mdpi.comresearchgate.net

In a kinetic resolution, an enzyme selectively acylates one enantiomer of a racemic alcohol mixture, allowing for the separation of the unreacted, enantiopure alcohol from its esterified counterpart. Lipases are commonly used for this purpose. For instance, Lipase (B570770) B from Candida antarctica (CALB), often immobilized as Novozym 435®, is highly effective in the transesterification of racemic secondary alcohols with excellent enantioselectivity (>99% ee for both the remaining alcohol and the formed acetate). mdpi.comresearchgate.net A similar resolution of racemic this compound could be envisioned, using an acyl donor like vinyl acetate (B1210297) in a non-polar solvent. mdpi.com

Alternatively, oxidoreductases (or alcohol dehydrogenases) can catalyze the asymmetric reduction of a prochiral ketone to a single enantiomer of the corresponding alcohol. uni-duesseldorf.de The reduction of 1-hydroxy-nonan-3-one using a suitable, genetically engineered carbonyl reductase, coupled with a cofactor regeneration system (e.g., glucose dehydrogenase), could provide direct access to enantiopure (R)- or (S)-3-Propyl-1-hexanol, depending on the enzyme selected. acs.org

| Enzyme Type | Reaction Type | Conceptual Substrate | Potential Product(s) | Reported Analogous ee (%) |

|---|---|---|---|---|

| Lipase (e.g., CALB) | Kinetic Resolution (Transesterification) | (rac)-3-Propyl-1-hexanol | (S)-3-Propyl-1-hexanol + (R)-acetate | >99% (for other secondary alcohols) mdpi.comresearchgate.net |

| Oxidoreductase / Alcohol Dehydrogenase | Asymmetric Reduction | 1-Hydroxy-nonan-3-one | (R)- or (S)-3-Propyl-1-hexanol | >97% (for similar ketones) acs.org |

Novel Catalytic Routes for this compound Production

Beyond enantioselective methods, the development of novel catalytic routes focuses on efficiency, atom economy, and the use of sustainable feedstocks. Both homogeneous and heterogeneous catalysis offer distinct advantages for the large-scale production of alcohols like this compound.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysts, which operate in the same phase as the reactants, are known for their high activity and selectivity under mild reaction conditions. lkouniv.ac.in A key industrial process for producing larger alcohols is the Guerbet reaction, which involves the base-catalyzed dimerization of primary alcohols. acs.org The synthesis of 2-ethyl-1-hexanol from n-butanol is a classic example. While a direct synthesis of this compound via a standard Guerbet reaction is not straightforward, related "borrowing hydrogen" or "hydrogen autotransfer" methodologies offer versatile pathways. acs.orgcsic.es

These processes, often catalyzed by ruthenium or iridium pincer complexes, involve the temporary dehydrogenation of an alcohol to an aldehyde intermediate. acs.orgwiley-vch.de This aldehyde can then undergo C-C bond formation (e.g., aldol condensation) before the "borrowed" hydrogen is returned in a final hydrogenation step. acs.org A potential route to this compound could involve a cross-coupling reaction between precursor alcohols catalyzed by a suitable homogeneous complex. For example, ruthenium PNP and PNN pincer complexes have shown high efficacy in the catalytic conversion of alcohols to esters and longer-chain alcohols. wiley-vch.de

Another powerful homogeneous catalytic method is hydroformylation, where an alkene is reacted with carbon monoxide and hydrogen to form an aldehyde. The subsequent hydrogenation of this aldehyde yields the corresponding alcohol. The hydroformylation of 2-propyl-1-pentene, catalyzed by rhodium or cobalt complexes, would produce 3-propylhexanal, which upon reduction would give this compound.

Heterogeneous Catalysis for this compound Formation

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the product mixture and allows for their reuse, a significant advantage in industrial processes. researchgate.netrsc.org These catalysts typically consist of metal nanoparticles dispersed on a solid support like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or carbon. researchgate.net

For the synthesis of this compound, a primary application of heterogeneous catalysis is in hydrogenation reactions. An unsaturated precursor such as 3-propyl-2-hexenal could be selectively hydrogenated to this compound. The choice of catalyst and reaction conditions is crucial for controlling selectivity. For example, in the hydrogenation of 3-hexyn-1-ol, a Pd/Al₂O₃ catalyst was used to selectively produce (Z)-3-hexen-1-ol, demonstrating the fine control achievable with heterogeneous systems. researchgate.netresearchgate.net A similar strategy could be applied to an appropriate alkyne or alkene precursor for this compound.

Heterogeneous catalysts are also being developed for Guerbet-type reactions and for upgrading bio-alcohols. cardiff.ac.uk These catalysts can combine acidic or basic sites on the support with metal sites to facilitate the multiple steps of the reaction cascade (dehydrogenation, condensation, and hydrogenation) on a single solid material.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of fine chemicals, including alcohols like this compound. scribd.comdokumen.pub These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One prominent green strategy is the use of biocatalysis. magtech.com.cnresearchgate.net Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the reduction of precursor aldehydes or ketones to alcohols with high selectivity under mild conditions (aqueous media, ambient temperature, and pressure). magtech.com.cnmdpi.com For the synthesis of this compound, a precursor like 3-propylhexanal could be reduced using a suitable ketoreductase or ADH. nih.gov The use of whole-cell biocatalysts, either native or genetically engineered, offers an attractive alternative to isolated enzymes, as it can facilitate the regeneration of necessary cofactors like NAD(P)H. magtech.com.cnnih.gov

Catalytic hydrogenation of esters represents another significant green approach, serving as an atom-economical alternative to traditional stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄), which generate large amounts of hazardous waste. rsc.org Ruthenium-based catalysts, for instance, have been effectively used for the hydrogenation of esters to alcohols using molecular hydrogen (H₂), with water being the only byproduct. rsc.orgrsc.org This method offers high yields with low catalyst loading and significantly reduces the Process Mass Intensity (PMI). rsc.org Furthermore, photocatalytic methods for ester reduction are emerging as a formidable green alternative. sciencedaily.com Novel photocatalysts can facilitate the four-electron reduction of esters to alcohols using light as the energy source, contributing to more sustainable synthetic processes. sciencedaily.com

The choice of solvent is also a key consideration in green synthesis. The development of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids can significantly reduce the environmental impact of the synthesis of this compound. researchgate.net

Multistep Reaction Sequences for this compound Assembly

The construction of a specific molecule like this compound, which is a branched primary alcohol, requires a strategic, multistep synthetic plan. This typically involves two key phases: the assembly of the correct carbon skeleton and the introduction or modification of functional groups to yield the final alcohol. The design of these sequences often employs retrosynthetic analysis to identify practical starting materials and efficient reaction pathways.

Strategies for Carbon-Carbon Bond Formation in this compound Precursors

The formation of the C9 carbon backbone of this compound is a critical step in its synthesis. Several classical and modern organic reactions can be employed to construct the necessary carbon-carbon bonds.

Grignard Reaction: The Grignard reaction is a robust and versatile method for C-C bond formation. masterorganicchemistry.com To synthesize this compound, one potential Grignard strategy involves the reaction of propylmagnesium bromide with 2-propyloxirane. The nucleophilic attack of the Grignard reagent on the less sterically hindered carbon of the epoxide ring, followed by an acidic workup, would yield the target molecule. An alternative, though more complex, route would be the reaction of a 3-propylhexylmagnesium bromide Grignard reagent with formaldehyde (B43269). youtube.com

Hydroformylation (Oxo-Process): This is a powerful industrial process for converting alkenes into aldehydes. libretexts.org For this compound synthesis, an alkene such as 2-propyl-1-pentene could be subjected to hydroformylation. This reaction, typically catalyzed by cobalt or rhodium complexes, introduces a formyl group (-CHO) and a hydrogen atom across the double bond. libretexts.orgionicviper.org While this can produce a mixture of isomeric aldehydes, reaction conditions can be optimized to favor the formation of the linear aldehyde, 3-propylhexanal, which is a direct precursor to this compound. uva.nlgoogle.com

Wittig Reaction: The Wittig reaction is a premier method for alkene synthesis, which can be a starting point for alcohol synthesis. mnstate.edulibretexts.org It involves the reaction of a phosphorus ylide with an aldehyde or ketone. numberanalytics.comlibretexts.org For instance, propanal could react with a suitable phosphonium (B103445) ylide to construct the carbon backbone. The resulting alkene would then need to undergo hydroboration-oxidation to yield the primary alcohol, this compound.

Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions offer precise ways to form C-C bonds. ias.ac.in Strategies such as the Suzuki or Negishi coupling could be envisioned to link appropriate alkyl fragments. More recently, methods for the cross-coupling of two different alcohol molecules have been developed, which could potentially offer a direct route to larger, branched alcohols from simpler, abundant alcohol feedstocks. rsc.orgnih.govchemrxiv.org

| Strategy | Key Precursors | Core Reagents | General Description |

|---|---|---|---|

| Grignard Reaction | Propyl bromide, 2-propyloxirane | Magnesium (Mg), Diethyl ether | Nucleophilic addition of a propyl Grignard reagent to an epoxide. masterorganicchemistry.comyoutube.com |

| Hydroformylation | 2-Propyl-1-pentene | CO, H₂, Rh/Co catalyst | Catalytic addition of a formyl group and hydrogen to an alkene to form a precursor aldehyde. libretexts.orggoogle.com |

| Wittig Reaction | Propanal, Alkyl phosphonium salt | Strong base (e.g., n-BuLi) | Formation of a precursor alkene from an aldehyde and a phosphorus ylide. libretexts.orglibretexts.org |

| Alcohol Cross-Coupling | Primary and secondary alcohols | Transition metal catalyst (e.g., Ru, Ir) | Catalytic β-alkylation of a secondary alcohol with a primary alcohol via a borrowing hydrogen strategy. rsc.orgias.ac.in |

Selective Functional Group Transformations in this compound Synthesis

Once the carbon skeleton is assembled with a suitable functional group, selective transformations are required to produce the final primary alcohol. The most common transformations involve the reduction of carbonyl groups, such as those in esters or aldehydes.

The reduction of a precursor aldehyde, like 3-propylhexanal obtained from hydroformylation, is a direct route to this compound. This can be achieved with high selectivity using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). For a more robust reduction, especially if starting from a carboxylic acid (3-propylhexanoic acid) or its corresponding ester, a stronger reducing agent is necessary.

Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for the reduction of esters and carboxylic acids to primary alcohols. ntu.edu.sgjove.comchemistrysteps.com The reaction typically proceeds in an anhydrous ether solvent and requires two equivalents of the hydride to reduce an ester to the corresponding alcohol. ntu.edu.sgjove.com

As mentioned in the green chemistry section, catalytic hydrogenation is an excellent alternative for these reductions. rsc.org Catalysts based on ruthenium or rhenium can efficiently reduce carboxylic acids and esters to alcohols using molecular hydrogen, often under high pressure and temperature. rsc.orgmdpi.com This avoids the generation of large quantities of metal salt waste associated with stoichiometric hydrides. Photocatalytic methods are also being developed for the reduction of esters, offering a potentially more sustainable pathway in the future. sciencedaily.com

| Precursor Functional Group | Reagent/Catalyst | Product | Key Features |

|---|---|---|---|

| Aldehyde (e.g., 3-propylhexanal) | Sodium Borohydride (NaBH₄) | Primary Alcohol | Mild and selective for aldehydes/ketones. |

| Ester (e.g., Ethyl 3-propylhexanoate) | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Powerful, non-selective reducing agent; requires anhydrous conditions. ntu.edu.sgchemistrysteps.com |

| Ester / Carboxylic Acid | H₂ / Ru-MACHO catalyst | Primary Alcohol | Green, atom-economical catalytic hydrogenation. rsc.org |

| Ester | N-BAP photocatalyst / light | Primary Alcohol | Emerging green method using light energy. sciencedaily.com |

| Ketone (for comparison) | Alcohol Dehydrogenase (ADH) | Secondary Alcohol | Biocatalytic, highly enantioselective, mild conditions. magtech.com.cnnih.gov |

Mechanistic Investigations of 3 Propyl 1 Hexanol Chemical Transformations

Oxidative Reaction Mechanisms of 3-Propyl-1-hexanol

The oxidation of this compound, a primary alcohol, can yield either 3-propylhexanal or 3-propylhexanoic acid, depending on the reagents and conditions employed. This transformation is a cornerstone of organic synthesis, converting the hydroxyl group into a carbonyl or carboxyl group. libretexts.orgamazonaws.combyjus.com

Aerobic Oxidation Pathways

Aerobic oxidation utilizes molecular oxygen, often from ambient air, as the terminal oxidant, presenting a greener alternative to traditional stoichiometric oxidants. rsc.org A prominent method involves the use of stable nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in conjunction with a co-catalyst. nih.gov

The mechanism for TEMPO-based aerobic oxidation involves a catalytic cycle where the nitroxyl radical is oxidized to a more potent N-oxoammonium salt. amazonaws.com This species then oxidizes the alcohol, this compound, to the corresponding aldehyde, 3-propylhexanal. The reduced nitroxyl species (hydroxylamine) is then re-oxidized by the co-catalyst and molecular oxygen to regenerate the active N-oxoammonium salt, completing the cycle. nih.gov Under certain conditions, such as using a catalyst system like 1-Me-AZADO+/NaClO2, primary alcohols can be oxidized directly to carboxylic acids. jst.go.jp

The selectivity of these reactions can be finely tuned. For instance, while many systems are designed for high selectivity towards the aldehyde, over-oxidation to the carboxylic acid can occur, though it is often rare with specific catalyst systems like the Stahl oxidation. wikipedia.org

Metal-Catalyzed Oxidation Mechanisms

A variety of transition metals, including copper, palladium, and ruthenium, are effective catalysts for the oxidation of primary alcohols like this compound. rsc.orgacs.org These reactions are often aerobic, using oxygen as the ultimate oxidant, which forms water as the only byproduct. rsc.org

Copper-Catalyzed Systems: Copper(I) catalysts, often used with a bipyridine ligand and a nitroxyl radical like TEMPO, are highly effective for the aerobic oxidation of primary alcohols. nih.govwikipedia.org The mechanism involves the oxidation of Cu(I) to a Cu(II) species by oxygen. amazonaws.comacs.org The alcohol substrate coordinates to the Cu(II) center, forming a Cu(II)-alkoxide intermediate. acs.org This intermediate then reacts with TEMPO to produce the aldehyde product, regenerating the Cu(I) catalyst and a hydroxylamine, which is reoxidized in the catalytic cycle. nih.govacs.org This system is known for its high selectivity for primary alcohols and mild reaction conditions. wikipedia.org

Palladium-Catalyzed Systems: Palladium complexes are also widely used. The general mechanism involves the oxidation of the alcohol by a Pd(II) species, which is reduced to Pd(0). A co-oxidant, often oxygen, is required to re-oxidize the Pd(0) back to Pd(II) to complete the catalytic cycle. These systems are effective for a variety of alcohols, though they can be inhibited by certain functional groups. acs.org

Ruthenium-Catalyzed Systems: Ruthenium catalysts, such as RuCl2(PPh3)3, often used in conjunction with TEMPO, are effective for the aerobic oxidation of a broad range of alcohols. acs.org The proposed pathway involves the oxidation of the Ru(II) complex to a Ru(IV) species by oxygen. This higher-valent ruthenium complex then accepts two hydrogen atoms from the alcohol substrate, reducing the metal center back to Ru(II) and releasing the aldehyde product. amazonaws.com

| Catalyst System | Substrate Example | Conditions | Conversion (%) | Selectivity (%) | Product |

|---|---|---|---|---|---|

| (bpy)CuI/TEMPO/NMI | 1-Hexanol (B41254) | Air, MeCN, RT | >98 | >98 | Hexanal |

| RuCl2(PPh3)3/TEMPO | Octan-1-ol | O2, Chlorobenzene, 100°C | 85 | >99 | Octanal |

| Pd(OAc)2/Pyridine (B92270) | 1-Octanol | O2 (1 atm), Toluene, 80°C | 94 | 95 | Octanal |

| CrLA1/H2O2 | Benzyl Alcohol | Acetonitrile, 90°C, 1h | 45 | Low | Benzaldehyde |

Reductive Transformation Pathways of this compound

The direct reduction of alcohols to alkanes is a challenging transformation because the hydroxyl group is a poor leaving group.

Catalytic Hydrogenation Mechanisms

Direct catalytic hydrogenation of alcohols to alkanes, known as hydrodeoxygenation (HDO), is difficult and typically requires harsh conditions and specialized catalysts. The process involves the cleavage of the C-O bond and the addition of hydrogen. For this to occur, the hydroxyl group must be activated. Molybdenum-based catalysts, such as Ru-MoOx/Mo2C, have shown promise in the selective HDO of sugar alcohols to linear alcohols like 1-hexanol, suggesting a potential pathway for the reverse reaction under specific conditions. acs.orgacs.org This process is crucial for converting biomass-derived platform molecules into biofuels and chemicals. rsc.orgresearchgate.net The mechanism often involves the synergistic action of the metal (e.g., Ru) and the support (e.g., Mo2C) to facilitate C-O bond scission while preserving the carbon skeleton. acs.org

Hydride Reduction Processes

Alcohols are generally unreactive toward direct reduction by common hydride reagents like lithium aluminum hydride (LiAlH4). libretexts.orgchem-station.com Instead, a two-step process is typically required for the reduction of an alcohol like this compound to the corresponding alkane, 3-propylhexane. chem-station.comunacademy.com

The mechanism first involves converting the poor hydroxyl leaving group into a good leaving group. This is commonly achieved by transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate. In this step, this compound would react with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form 3-propylhexyl tosylate.

In the second step, the sulfonate ester undergoes a nucleophilic substitution reaction (SN2) with a hydride source, such as LiAlH4. libretexts.orgchem-station.com The hydride ion (H-) acts as the nucleophile, displacing the tosylate group to yield the final alkane product. chem-station.com

Dehydration and Etherification Mechanisms of this compound

Under acidic conditions, this compound can undergo either dehydration to form an alkene or bimolecular condensation to form an ether. The outcome is highly dependent on the reaction conditions, particularly temperature. libretexts.orglibretexts.orglibretexts.org

Dehydration: At higher temperatures (typically 170-180°C for primary alcohols) with a strong acid catalyst like concentrated sulfuric or phosphoric acid, the dominant reaction is dehydration (an elimination reaction) to form an alkene. libretexts.orglibretexts.org For this compound, this would yield 3-propyl-1-hexene. Since this compound is a primary alcohol, the mechanism is believed to proceed via an E2 pathway to avoid the formation of a highly unstable primary carbocation. libretexts.orgchemguide.co.uk The mechanism involves:

Protonation of the hydroxyl group by the acid to form a good leaving group (an alkyloxonium ion). chemguide.co.ukscience-revision.co.uk

In a concerted step, a base (like the conjugate base of the acid or another alcohol molecule) removes a proton from the adjacent carbon (C2), while the alkyloxonium ion departs as a water molecule, forming the double bond. libretexts.orglibretexts.org

Etherification: At lower temperatures (around 130-140°C for primary alcohols) and typically with an excess of the alcohol, bimolecular dehydration to form a symmetrical ether becomes the favored pathway. libretexts.orgmasterorganicchemistry.comjove.com For this compound, this reaction would produce bis(3-propylhexyl) ether. This reaction proceeds via an SN2 mechanism for primary alcohols. masterorganicchemistry.combyjus.com The mechanism involves:

Protonation of one molecule of this compound to form the alkyloxonium ion.

A second molecule of this compound then acts as a nucleophile, attacking the carbon bearing the alkyloxonium group and displacing a molecule of water. masterorganicchemistry.comlibretexts.org

Deprotonation of the resulting protonated ether yields the final ether product.

Unsymmetrical ethers can also be formed if two different alcohols are used, though this can lead to a mixture of products. youtube.commasterorganicchemistry.com

| Reaction | Alcohol Example | Catalyst | Temperature | Key Condition | Major Product |

|---|---|---|---|---|---|

| Etherification | Ethanol | H2SO4 | ~140°C (413 K) | Excess Alcohol | Diethyl ether |

| Dehydration | Ethanol | H2SO4 | ~180°C (443 K) | Excess Acid | Ethene |

Derivatization Chemistry of this compound

The derivatization of this compound, a primary alcohol, primarily involves reactions of its hydroxyl (-OH) group. Key transformations include esterification with carboxylic acids and the formation of acetals and ketals with aldehydes and ketones, respectively. These reactions are fundamental in organic synthesis for creating a diverse range of molecules and for installing protecting groups.

The reaction of this compound with a carboxylic acid in the presence of an acid catalyst yields an ester and water. This reversible reaction is commonly known as the Fischer esterification. byjus.commasterorganicchemistry.com

General Mechanism: The mechanism for the acid-catalyzed esterification of a primary alcohol like this compound proceeds through several key, reversible steps: masterorganicchemistry.comresearchgate.netmasterorganicchemistry.com

Protonation of the Carbonyl: The carboxylic acid is first protonated by the acid catalyst (e.g., H₂SO₄). This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol (this compound) acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the former carboxylic acid, forming a good leaving group (water). byjus.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comresearchgate.net

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. byjus.commasterorganicchemistry.com

Reaction Kinetics: While specific kinetic data for the esterification of this compound is not available, general principles for Fischer esterification apply:

Reversibility: The reaction is an equilibrium process. To drive the reaction toward the ester product, it is common to use an excess of one reactant (usually the alcohol) or to remove water as it is formed, often using a Dean-Stark apparatus. masterorganicchemistry.com

Catalyst: The reaction is typically slow without a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. byjus.commit.edu

Steric Hindrance: The rate of esterification is sensitive to steric hindrance on both the alcohol and the carboxylic acid. As a primary alcohol with moderate branching, this compound's reactivity would be influenced by the structure of the partnering carboxylic acid. Studies on other alcohols show that the reactivity order is generally primary > secondary > tertiary alcohols. researchgate.net

Temperature: Increasing the reaction temperature generally increases the rate of reaction, allowing equilibrium to be reached faster. researchgate.net

This compound can react with aldehydes or ketones in the presence of an acid catalyst to form acetals or ketals, respectively. These reactions are crucial for protecting carbonyl groups in multi-step syntheses. libretexts.orgnih.gov An acetal (B89532) has two ether groups (-OR) attached to the same carbon, which was formerly the carbonyl carbon of an aldehyde. libretexts.org A ketal is the analogous structure derived from a ketone.

General Mechanism: The formation of an acetal from an aldehyde and two equivalents of this compound is a reversible, acid-catalyzed process that occurs in two main stages. libretexts.orgpressbooks.pub

Stage 1: Hemiacetal Formation

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, activating the carbonyl carbon for nucleophilic attack. libretexts.org

Nucleophilic Attack by Alcohol: One molecule of this compound attacks the electrophilic carbonyl carbon. libretexts.org

Deprotonation: The resulting protonated intermediate is deprotonated to form a neutral hemiacetal. libretexts.org This intermediate is often unstable and exists in equilibrium with the starting materials. pressbooks.pub

Stage 2: Acetal Formation 4. Protonation of Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org 5. Loss of Water: The protonated hemiacetal loses a molecule of water to form a resonance-stabilized carbocation (an oxonium ion). pressbooks.pub 6. Second Nucleophilic Attack: A second molecule of this compound attacks the carbocation. libretexts.org 7. Final Deprotonation: The resulting protonated acetal is deprotonated to yield the final, stable acetal product and regenerate the acid catalyst. libretexts.org

Reaction Conditions: Similar to esterification, acetal and ketal formation are equilibrium reactions. To favor the formation of the product, water must be removed from the reaction mixture, for instance, by using a Dean-Stark trap or molecular sieves. libretexts.orgacs.org The reaction is reversible by treating the acetal or ketal with excess water in the presence of an acid catalyst. libretexts.org

Advanced Spectroscopic and Analytical Characterization of 3 Propyl 1 Hexanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-Propyl-1-hexanol, providing insights into its proton and carbon frameworks.

Comprehensive ¹H NMR Spectral Analysis

The ¹H NMR (Proton NMR) spectrum of this compound provides specific information about the chemical environment of each hydrogen atom in the molecule. The electronegative oxygen atom deshields adjacent protons, causing their signals to appear further downfield (at a higher ppm value). libretexts.org The protons on the carbon directly bonded to the hydroxyl group (C1) are expected to resonate in the 3.3–4.0 ppm range. openochem.org The signal for the hydroxyl (-OH) proton itself is typically a broad singlet and its chemical shift is highly variable (0.5-5.0 ppm) depending on factors like solvent, concentration, and temperature due to hydrogen bonding. openochem.org

The remaining protons on the alkyl chains will appear in the typical aliphatic region (approx. 0.8–1.7 ppm). openochem.org The splitting of signals, governed by the n+1 rule, reveals the number of neighboring protons, which is crucial for assigning specific protons to their respective positions in the carbon chain. docbrown.info For instance, the triplet signal for the terminal methyl groups arises from coupling with their adjacent methylene (B1212753) (CH₂) groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 (-CH₂OH) | ~ 3.6 | Triplet (t) |

| H-2 (-CH₂-) | ~ 1.4 | Multiplet (m) |

| H-3 (-CH-) | ~ 1.5 | Multiplet (m) |

| H-4 (-CH₂-) | ~ 1.3 | Multiplet (m) |

| H-5 (-CH₂-) | ~ 1.3 | Multiplet (m) |

| H-6 (-CH₃) | ~ 0.9 | Triplet (t) |

| Propyl H-1' (-CH₂-) | ~ 1.3 | Multiplet (m) |

| Propyl H-2' (-CH₂-) | ~ 1.3 | Multiplet (m) |

| Propyl H-3' (-CH₃) | ~ 0.9 | Triplet (t) |

Advanced ¹³C NMR Techniques for Structural Elucidation

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, making it a powerful technique for confirming the total number of carbons and their respective chemical environments. libretexts.org For this compound, nine distinct signals are expected. The carbon atom bonded to the hydroxyl group (C-1) is the most deshielded due to the oxygen's electronegativity and typically appears in the 60–70 ppm range. openochem.org The other aliphatic carbons resonate at higher fields (lower ppm values). libretexts.org

To aid in the assignment of these signals, advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are employed. DEPT experiments differentiate carbon signals based on the number of attached protons. A DEPT-90 spectrum shows signals only for CH (methine) carbons, while a DEPT-135 spectrum shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This information is critical for unambiguously assigning the signals for the methine carbon at the branch point (C-3) and the various methylene groups in the structure.

Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |

|---|---|---|---|

| C-1 (-CH₂OH) | ~ 63 | Negative | No Signal |

| C-2 (-CH₂-) | ~ 35 | Negative | No Signal |

| C-3 (-CH-) | ~ 40 | Positive | Positive |

| C-4 (-CH₂-) | ~ 29 | Negative | No Signal |

| C-5 (-CH₂-) | ~ 23 | Negative | No Signal |

| C-6 (-CH₃) | ~ 14 | Positive | No Signal |

| Propyl C-1' (-CH₂-) | ~ 37 | Negative | No Signal |

| Propyl C-2' (-CH₂-) | ~ 20 | Negative | No Signal |

Two-Dimensional NMR Methodologies for this compound

Two-dimensional (2D) NMR experiments are essential for confirming the complex structure of this compound by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum maps proton-proton couplings. It would show cross-peaks between adjacent protons, allowing for the tracing of the entire spin system. This would definitively establish the connectivity of the main hexanol chain and the propyl substituent. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. An HSQC spectrum would show a cross-peak connecting the ¹H signal to the ¹³C signal for each CH, CH₂, and CH₃ group, providing an unambiguous assignment of the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC is crucial for confirming the location of the propyl group. It would show correlations between the proton at C-3 and the carbons of the propyl group (C-1', C-2'), as well as correlations from the C-2 and C-4 protons to the C-3 carbon, solidifying the assignment of the branch point.

Solvent Effects and Chiral Shift Reagents in NMR of this compound

The choice of solvent can influence the NMR spectrum, particularly the chemical shift of the hydroxyl proton, which is sensitive to hydrogen bonding interactions. ucl.ac.uk A common technique to identify the -OH peak is the "D₂O shake." Adding a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample results in the rapid exchange of the alcohol proton for a deuterium atom. Since deuterium is not observed in ¹H NMR, the -OH peak disappears from the spectrum, confirming its identity. libretexts.orglibretexts.org

This compound possesses a chiral center at the C-3 position, meaning it exists as a pair of enantiomers. Standard NMR cannot distinguish between enantiomers. However, by using a chiral derivatizing agent (CDA) or a chiral shift reagent (CSR), this differentiation becomes possible. wikipedia.org

Chiral Derivatizing Agents: Reagents like Mosher's acid can be reacted with the alcohol to form diastereomeric esters. wikipedia.org These diastereomers have distinct chemical and physical properties and will show separate signals in the NMR spectrum, allowing for the quantification of each enantiomer.

Chiral Shift Reagents: These are often lanthanide-based complexes or molecules like Pirkle's alcohol that form temporary, diastereomeric complexes with the enantiomers in the NMR tube. wikipedia.orgnih.gov This interaction induces small changes in the chemical shifts of the nearby protons, causing the signals for the R- and S-enantiomers to resolve into two separate sets of peaks. researchgate.net

Mass Spectrometry (MS) and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of molecular weight and structural features. uni-saarland.de For alcohols, the molecular ion peak is often small or entirely absent in electron ionization (EI) mass spectra. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula for this compound is C₉H₂₀O. Its calculated monoisotopic mass is 144.151415 Da. nih.gov HRMS can measure this value precisely, confirming this specific formula and distinguishing it from other possible formulas that have the same nominal mass of 144 (e.g., C₈H₁₆O₂).

Under electron ionization, the this compound molecule will fragment in predictable ways. The resulting mass spectrum is a fingerprint of the molecule's structure. Key expected fragmentation pathways include:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (18 Da), which would produce a peak at m/z 126. libretexts.org

Cleavage at the Branch Point: The bond cleavage at the substituted C-3 position is highly probable. Loss of the propyl radical (•CH₂CH₂CH₃, 43 Da) would result in a stable secondary carbocation with an m/z of 101.

Other Fragmentation: Cleavage of other C-C bonds can also occur. For instance, the loss of an ethyl radical (29 Da) would lead to a fragment at m/z 115, and the characteristic fragment from primary alcohols corresponding to [CH₂OH]⁺ may be observed at m/z 31.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 144 | [C₉H₂₀O]⁺• | Molecular Ion (M⁺•) |

| 126 | [C₉H₁₈]⁺• | [M - H₂O]⁺• |

| 115 | [C₇H₁₅O]⁺ | [M - C₂H₅]⁺ |

| 101 | [C₆H₁₃O]⁺ | [M - C₃H₇]⁺ |

| 45 | [C₂H₅O]⁺ | [CH₂CH₂OH]⁺ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for structural elucidation, involving multiple stages of mass analysis. In a typical experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed. This process provides detailed information about the structure and fragmentation pathways of the parent molecule. nih.gov

For alcohols, the molecular ion (M+) peak in a standard mass spectrum can be weak or entirely absent due to the molecule's propensity to fragment easily. chim.lucreative-proteomics.com Common fragmentation pathways for alcohols include alpha-cleavage (the breaking of a C-C bond adjacent to the hydroxyl group) and dehydration (the loss of a water molecule). libretexts.org

In the case of this compound (C₉H₂₀O, molecular weight: 144.25 g/mol ), the molecular ion is often unstable. nist.gov MS/MS analysis allows for the selection of the protonated molecule [M+H]⁺ (m/z 145) or a primary fragment ion, and then inducing further, controlled fragmentation to build a detailed structural picture. The branching at the C3 position significantly influences its fragmentation pattern.

Key fragmentation pathways for this compound include:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to a product ion at m/z 126 (M-18). libretexts.org

Alpha-Cleavage: Cleavage of the bond between C1 and C2 would result in the loss of a large C₈H₁₇ radical, leaving a small fragment at m/z 31 (CH₂OH⁺). This is a characteristic peak for primary alcohols. chim.lu

Cleavage at the Branch Point: The bonds around the tertiary carbon (C3) are susceptible to cleavage. The loss of a propyl radical (C₃H₇) results in a significant fragment ion. Similarly, cleavage can lead to the loss of a hexyl radical.

Secondary Fragmentation: Smaller alkyl fragments are produced through subsequent fragmentation of the larger primary fragments.

The analysis of a structurally similar, though smaller, alcohol like 3-hexanol (B165604) shows that the molecular ion is often not observed, with major fragments resulting from the loss of alkyl groups (ethyl and propyl) attached to the hydroxyl-bearing carbon. youtube.com This supports the prediction that cleavage at the branch point is a dominant fragmentation pathway for this compound.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 145 ([M+H]⁺) | 127 | H₂O | [C₉H₁₉]⁺ |

| 145 ([M+H]⁺) | 101 | C₃H₈ (Propane) | [C₆H₁₃O]⁺ |

| 145 ([M+H]⁺) | 87 | C₄H₁₀ (Butane) | [C₅H₁₁O]⁺ |

| 144 (M⁺·) | 113 | ·CH₂OH | [C₈H₁₇]⁺ |

| 144 (M⁺·) | 101 | ·C₃H₇ (Propyl radical) | [C₆H₁₃O]⁺ |

| 144 (M⁺·) | 57 | ·C₅H₁₀(OH) | [C₄H₉]⁺ (Butyl cation) |

Ionization Techniques in this compound Characterization

The choice of ionization technique is critical in mass spectrometry as it determines the nature and extent of fragmentation, directly impacting the information that can be obtained. For a volatile, aliphatic alcohol like this compound, gas-phase ionization methods are typically employed, most commonly in conjunction with Gas Chromatography (GC).

Electron Ionization (EI): This is a "hard" ionization technique where the analyte molecule is bombarded with high-energy electrons (typically 70 eV). uni-saarland.de This high energy input causes extensive and reproducible fragmentation, creating a detailed mass spectrum that serves as a molecular fingerprint. nih.govscioninstruments.com This fragmentation pattern is highly useful for structural elucidation and for identifying unknown compounds by comparing the obtained spectrum against established libraries like NIST and Wiley. scioninstruments.com However, the significant energy can lead to excessive fragmentation, often resulting in a very weak or absent molecular ion peak, which can make determining the molecular weight challenging. creative-proteomics.comuni-saarland.de

Chemical Ionization (CI): In contrast to EI, CI is a "soft" ionization technique that imparts less energy to the analyte molecule, resulting in minimal fragmentation. scioninstruments.comresearchgate.net In CI, a reagent gas (such as methane (B114726) or ammonia) is first ionized by electrons. These reagent gas ions then react with the analyte molecule, typically through proton transfer, to form a protonated molecule, [M+H]⁺. researchgate.net The primary advantage of CI is that it usually produces a strong quasi-molecular ion peak, making it much easier to determine the molecular weight of the analyte. researchgate.net This makes CI an excellent complementary technique to EI; EI provides detailed structural information from fragments, while CI confirms the molecular mass. researchgate.net

Table 2: Comparison of Ionization Techniques for this compound Analysis

| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |

|---|---|---|

| Principle | High-energy electrons (70 eV) collide with analyte molecules. uni-saarland.de | Ionized reagent gas transfers a proton to the analyte molecule. researchgate.net |

| Ionization Energy | High ("Hard" Ionization) | Low ("Soft" Ionization) researchgate.net |

| Fragmentation | Extensive and complex, provides structural fingerprint. scioninstruments.com | Minimal, preserves molecular structure. scioninstruments.com |

| Molecular Ion Peak | Often weak or absent for alcohols. creative-proteomics.com | Strong quasi-molecular ion peak ([M+H]⁺) is typically observed. researchgate.net |

| Primary Use | Structural elucidation and library matching. scioninstruments.com | Molecular weight determination. scioninstruments.com |

| Advantages | Highly reproducible spectra, vast spectral libraries available. | Simple spectra, clear molecular weight information. |

| Disadvantages | Molecular weight information may be lost. uni-saarland.de | Provides limited structural information, spectra are dependent on reagent gas. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. mdpi.com These techniques are fundamental for identifying functional groups and providing insights into molecular structure and conformation. While both are based on molecular vibrations, they operate on different principles—IR spectroscopy measures the absorption of light, whereas Raman spectroscopy measures the inelastic scattering of light—making them complementary.

Functional Group Identification via IR Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

For this compound, the IR spectrum is dominated by absorptions characteristic of a primary alcohol and its alkane structure.

O-H Stretch: The most prominent feature is a strong and very broad absorption band in the 3200–3500 cm⁻¹ region. adichemistry.com This band is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols. docbrown.infospectroscopyonline.com Its broadness is a direct result of the varying degrees of intermolecular hydrogen bonding present in the liquid sample. adichemistry.comlibretexts.org

C-H Stretch: Strong, sharp absorptions between 2850 and 3000 cm⁻¹ arise from the C-H stretching vibrations of the propyl and hexyl alkyl chains. docbrown.info

C-O Stretch: A strong absorption corresponding to the C-O stretching vibration is also highly characteristic. For primary alcohols like this compound, this peak appears in the 1000–1075 cm⁻¹ range. spectroscopyonline.comspectroscopyonline.com The position of this band can help distinguish between primary, secondary, and tertiary alcohols. adichemistry.comspectroscopyonline.com

O-H Bend: A broad peak corresponding to the O-H in-plane bend is typically observed around 1350 ± 50 cm⁻¹. spectroscopyonline.comspectroscopyonline.com

The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of peaks from various bending and stretching vibrations that are unique to the molecule as a whole. docbrown.info

Table 3: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Comments |

|---|---|---|---|

| 3500 - 3200 | O-H Stretch | Strong, Broad | Indicative of intermolecular hydrogen bonding. adichemistry.comlibretexts.org |

| 3000 - 2850 | C-H Stretch | Strong | Characteristic of sp³ C-H bonds in the alkyl chains. docbrown.info |

| 1470 - 1450 | C-H Bend (Scissoring) | Medium | Methylene (-CH₂-) groups. |

| 1075 - 1000 | C-O Stretch | Strong | Diagnostic for a primary alcohol. spectroscopyonline.comspectroscopyonline.com |

| ~650 | O-H Bend (Wag) | Medium, Broad | Out-of-plane bend. spectroscopyonline.comspectroscopyonline.com |

Conformational Analysis using Raman Spectroscopy

Raman spectroscopy is a powerful, non-invasive technique for probing molecular structure, particularly the carbon skeleton and conformational isomers (conformers). mdpi.comscispace.com It is highly sensitive to the vibrations of non-polar bonds, making it an excellent tool for studying the hydrocarbon chains of aliphatic alcohols like this compound. scispace.com

The flexibility of the alkyl chains in this compound means it can exist in numerous conformations due to rotation around its C-C single bonds. The most stable arrangements are typically the extended trans (anti-periplanar) and the bent gauche conformers. Raman spectroscopy can distinguish and, in some cases, quantify the relative populations of these conformers. nih.govpreprints.org

Key spectral regions for conformational analysis include:

C-C Stretching Region (1000-1150 cm⁻¹): This region contains distinct bands associated with the C-C stretching modes of different conformers. Bands around 1060 cm⁻¹ and 1130 cm⁻¹ are typically assigned to trans segments of the alkyl chain, while a band near 1080 cm⁻¹ is characteristic of gauche conformations. The relative intensity of these peaks can be used to assess the degree of conformational order.

C-H Stretching Region (2800-3000 cm⁻¹): The C-H stretching vibrations are also sensitive to molecular conformation and can be used to identify different conformers. mdpi.com

By analyzing the Raman spectrum, researchers can gain insights into the predominant conformations of this compound in various states (e.g., liquid, solution) and how factors like temperature or solvent affect its structural equilibrium.

Table 4: Key Raman Bands for Conformational Analysis of Alkyl Chains

| Frequency Range (cm⁻¹) | Assignment | Conformational Significance |

|---|---|---|

| ~1130 | C-C Stretch | Associated with ordered, all-trans chain segments. |

| ~1080 | C-C Stretch | Associated with disordered, gauche conformers. |

| ~1060 | C-C Stretch | Associated with ordered, trans chain segments. |

| 2800 - 3000 | C-H Stretches | Band shape and peak positions are sensitive to the overall molecular conformation. mdpi.com |

Chromatographic Separation Techniques for this compound

Chromatographic techniques are essential for the separation and purification of individual compounds from complex mixtures. For an analyte like this compound, which is a moderately volatile organic compound, gas chromatography is the most suitable and widely used method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that couples the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. nih.gov This combination is ideal for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound in various matrices. nih.gov

In a GC-MS analysis, the sample is first vaporized and injected into the GC system. The components of the mixture are then separated as they travel through a capillary column containing a stationary phase. Separation is based on differences in the compounds' boiling points and their relative affinities for the stationary phase. As each separated component, such as this compound, elutes from the column, it enters the ion source of the mass spectrometer. There, it is ionized (typically by EI), fragmented, and the resulting ions are separated by their mass-to-charge ratio, generating a unique mass spectrum that allows for positive identification. nih.gov

GC-MS is invaluable for:

Purity Assessment: Determining the purity of a this compound sample by detecting and identifying any potential impurities or isomers.

Mixture Analysis: Identifying and quantifying the presence of this compound in complex mixtures, such as environmental samples, industrial solvents, or flavor and fragrance formulations. nih.gov

Structural Confirmation: The mass spectrum obtained provides a fragmentation pattern that, when compared to spectral libraries, confirms the identity of the compound eluting at a specific retention time.

The selection of GC parameters is crucial for achieving good separation. For C9 alcohols, a mid-polarity capillary column is often effective.

Table 5: Typical GC-MS Parameters for the Analysis of C9 Alcohols

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC System | ||

| Column | Rtx-BAC2, DB-5ms, or similar (30 m x 0.25-0.32 mm I.D.) | Capillary column providing efficient separation of volatile compounds. shimadzu.com |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Flow Rate | 1-2 mL/min | Optimal flow for carrier gas efficiency. |

| Injection Mode | Split/Splitless | Split mode for concentrated samples, splitless for trace analysis. ijpsonline.com |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample without thermal degradation. ijpsonline.com |

| Oven Program | Initial temp 40-50°C, ramp at 10-20°C/min to 250°C | Temperature gradient to separate compounds based on boiling points. shimadzu.comijpsonline.com |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | Provides standard, library-searchable fragmentation patterns. nih.gov |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation. nih.gov |

| Ion Source Temp. | 230 °C | Maintains ions in the gas phase. nih.gov |

| Mass Range | m/z 35-500 | Scans a wide range to detect the molecular ion and key fragments. |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of compounds. For chiral molecules such as this compound, which can exist as a pair of non-superimposable mirror images (enantiomers), specialized chiral HPLC methods are essential for separating these stereoisomers. The separation of enantiomers is a significant challenge because they possess identical physical and chemical properties in an achiral environment. researchgate.net Direct resolution of enantiomers is most commonly achieved using a chiral stationary phase (CSP). researchgate.net

The separation of enantiomers of simple aliphatic alcohols can be particularly difficult. nih.gov A common strategy to overcome this is to convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. These resulting diastereomers have different physical properties and can be separated on a standard achiral HPLC column. For instance, racemic alcohols can be esterified with a chiral acid to produce diastereomeric esters, which can then be separated by normal-phase HPLC on a silica (B1680970) gel column. nih.gov

Alternatively, direct enantioselective HPLC methods utilize chiral stationary phases (CSPs) that create a chiral environment within the column. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of a broad range of chiral compounds, including alcohols. nih.govmdpi.comresearchgate.net The separation mechanism on these CSPs is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to different retention times. researchgate.net

The composition of the mobile phase plays a critical role in achieving successful enantioseparation. researchgate.net In normal-phase HPLC, mobile phases typically consist of a non-polar solvent like n-hexane mixed with a polar modifier, most commonly an alcohol such as 2-propanol or ethanol. csfarmacie.czmdpi.com The type and concentration of the alcohol modifier can significantly impact the retention and resolution of the enantiomers. mdpi.comsci-hub.se Adjusting the mobile phase composition, along with other parameters like column temperature and flow rate, is crucial for optimizing the separation. csic.es Generally, lower temperatures can lead to better resolution but also result in longer retention times. csic.es

For the separation of C9 alcohol stereoisomers, a chiral HPLC method would be the preferred approach. Based on established methods for similar compounds, a polysaccharide-based chiral column would be employed. The specific conditions, including the exact mobile phase composition and temperature, would be optimized to achieve baseline resolution of the enantiomers.

Detailed research findings for the HPLC separation of analogous chiral alcohols demonstrate the feasibility of such a separation. For example, the enantiomers of a C9 diol, a segment of the macrolide peloruside A, were successfully separated using a Daicel Chiralcel OD column. nih.gov The mobile phase consisted of 5% 2-propanol in hexane, and the separation yielded distinct retention times for the major and minor isomers. nih.gov

Table 1: Illustrative HPLC Conditions for Chiral Separation of a C9 Alcohol Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Column | Daicel Chiralcel OD | nih.gov |

| Mobile Phase | 5% 2-Propanol in Hexane | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV (Wavelength dependent on derivatization) | |

| Temperature | Ambient (e.g., 25 °C) | mdpi.com |

| Retention Time (Rt) - Minor Isomer | 5.3 min | nih.gov |

| Retention Time (Rt) - Major Isomer | 6.8 min | nih.gov |

Computational Chemistry and Theoretical Studies of 3 Propyl 1 Hexanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-propyl-1-hexanol. These methods provide insights into the electronic structure, molecular geometry, and energetic properties, which are crucial for predicting its reactivity and behavior.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of medium-sized organic molecules due to its favorable balance of computational cost and accuracy. For this compound, DFT calculations can elucidate properties such as optimized geometry, electronic energy, and the distribution of electron density.

Typical DFT calculations would involve geometry optimization to find the lowest energy conformation of the molecule. This is followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface and to obtain thermodynamic properties like enthalpy and Gibbs free energy. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVP) is critical for obtaining reliable results.

Table 1: Representative Calculated Electronic Properties for a Branched C9 Alcohol (Estimated based on similar compounds)

| Property | Representative Value | Method/Basis Set (Example) |

|---|---|---|

| Ground State Energy (Hartree) | -512.45 | B3LYP/6-31G(d,p) |

| Dipole Moment (Debye) | 1.75 | B3LYP/6-31G(d,p) |

| HOMO Energy (eV) | -6.8 | M06-2X/def2-TZVP |

| LUMO Energy (eV) | 1.5 | M06-2X/def2-TZVP |

Note: The values in this table are illustrative and based on typical results for similar branched alcohols. Specific values for this compound would require dedicated calculations.

Studies on the electronic structure of simple alcohols show that the highest occupied molecular orbitals (HOMO) are often localized on the oxygen atom, which is significant for its chemical reactivity, particularly in reactions involving the hydroxyl group. journaldephysique.org

Ab Initio Calculations of Molecular Properties

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for calculating molecular properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for energies and geometries.

For a molecule like this compound, ab initio calculations are valuable for accurately determining thermochemical data and for studying reaction kinetics, such as hydrogen abstraction. acs.org High-level calculations, for instance, can predict bond dissociation energies (BDEs), which are crucial for understanding thermal decomposition and oxidation pathways. acs.org For example, studies on smaller alcohols show a decreasing trend in the α-C-H bond dissociation energy with increasing carbon chain length, which would also apply to this compound. acs.org

Efficient yet accurate ab initio methods have been developed to calculate the thermochemistry of alcohol clusters, which are relevant for understanding the behavior of this compound in the liquid phase. aip.org These studies have shown that for larger alcohols, it is possible to transfer properties like dimerization entropies from shorter-chain alcohols to estimate the behavior of longer-chain ones. aip.org

Molecular Dynamics Simulations and Conformational Analysis

The flexibility of the alkyl chains in this compound means it can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of flexible molecules over time.

MD simulations on acyclic and branched alcohols have revealed that the conformational preferences are a key determinant of their physical and chemical properties. mdpi.comresearchgate.net For this compound, the rotation around the various C-C single bonds will lead to a complex potential energy surface with numerous local minima corresponding to different conformers. The relative populations of these conformers are determined by their free energies.

A typical MD simulation would involve placing a model of this compound in a simulation box, often with a solvent, and then solving Newton's equations of motion for all atoms over a certain period. nih.gov The analysis of the resulting trajectory provides information on the preferred dihedral angles and the transitions between different conformational states. mdpi.com Studies on similar molecules, like sugar alcohols, have shown that the stereochemistry of hydroxyl groups and the potential for intramolecular hydrogen bonding significantly influence the conformational dynamics. mdpi.com

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atom Definition | Expected Conformations |

|---|---|---|

| τ1 | H-O-C1-C2 | anti, gauche |

| τ2 | O-C1-C2-C3 | anti, gauche |

| τ3 | C1-C2-C3-C4 | anti, gauche |

| τ4 | C1-C2-C3-C1' (propyl) | anti, gauche |

Note: The table lists the primary dihedral angles that would be analyzed in a conformational study of this compound.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry is extensively used to model reaction mechanisms, identify transition states, and calculate activation barriers. For this compound, important transformations include dehydration, oxidation, and its formation via the Guerbet reaction.

The Guerbet reaction, which condenses smaller alcohols into larger, branched alcohols, is a key industrial route for synthesizing compounds like this compound. rsc.org Theoretical modeling of this reaction involves several steps: dehydrogenation of the alcohol to an aldehyde, aldol (B89426) condensation, dehydration, and subsequent hydrogenation. rsc.org Computational studies can identify the rate-limiting step and guide the design of more efficient catalysts. mdpi.comcore.ac.uk

Alcohol dehydration is another critical reaction pathway that can be investigated theoretically. osti.govacs.org DFT calculations on the dehydration of primary alcohols like 1-propanol (B7761284) over solid acid catalysts have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with the relative energy barriers depending on the catalyst's structure and the specific alcohol. soton.ac.ukmdpi.com For this compound, steric hindrance due to the propyl group at the C3 position would likely influence the selectivity between ether formation and alkene production. osti.gov

Table 3: Representative Calculated Activation Energies for Alcohol Reactions

| Reaction Type | Model System | Calculated Activation Energy (kJ/mol) | Reference Computational Method |

|---|---|---|---|

| Dehydration (Alkene formation) | 1-Propanol on SAPO-34 | ~133 | DFT (DLPNO-CCSD(T) corrected) |

| H-abstraction by HȮ₂ | Ethanol (α-carbon) | ~80-90 | Ab initio (CBS-QB3) |

Note: These values are for model systems and illustrate the type of data obtained from reaction pathway modeling. Specific values for this compound would depend on the reaction and catalyst studied.

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their physical, chemical, or biological activity.

For a series of aliphatic alcohols, QSAR models have been developed to predict properties like boiling point, water solubility, and toxicity. nih.govajol.infonih.gov These models typically use molecular descriptors that quantify various aspects of the molecular structure, such as size, shape, and electronic properties. The branching in this compound would be a key structural feature captured by topological and geometrical descriptors in a QSAR study. ajol.info

For instance, in studies of the toxicity of aliphatic alcohols, the logarithm of the octanol-water partition coefficient (logP) is often a crucial descriptor, representing the hydrophobicity of the molecule. ajol.info The branching of the alkyl chain in this compound would influence its logP value and thus its predicted activity in such models.

While a specific QSAR model for this compound is not available, it would be included in broader studies of aliphatic alcohols. The general approach involves:

Compiling a dataset of alcohols with measured activity.

Calculating a wide range of molecular descriptors for each alcohol.

Using statistical methods like multiple linear regression to build a model that relates the descriptors to the activity. nih.gov

Validating the model's predictive power using internal and external validation techniques. farmaciajournal.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Hexanol (B41254) |

| 2-Ethyl-1-hexanol |

| Ethanol |

| 1-Propanol |

| Guerbet alcohols |

| 1-Butanol |

| Ribitol |

| Xylitol |

| d-Arabitol |

| 3-Sulfanylhexanol |

| 3-Propyl-γ-sultine |

| 3,3′-disulfanediyldihexan-1-ol |

| 4-Hexyl-1-dodecanol |

| 2-Hexyl-1-decanol |

| 2-Octyl-1-dodecanol |

| 1-Dodecanol |

| Isononyl alcohol |

| 3,5,5-Trimethyl-1-hexanol |

| 1-Phenyl-2-butanol |

| 2-Ethyl-1-hexylamine |

| 2-Ethyl-1-hexanethiol |

| Isopropanol (B130326) |

| tert-Amyl alcohol |

Biochemical and Biological Research on 3 Propyl 1 Hexanol

Investigations into Biosynthetic Pathways Leading to 3-Propyl-1-hexanol and Related Compounds

The natural occurrence of this compound is not widely documented, and its biosynthesis is primarily explored through the lens of metabolic engineering in microbial hosts. frontiersin.org Scientists have successfully engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce a variety of branched-chain alcohols by redirecting central metabolic intermediates. zju.edu.cnresearchgate.net These engineered pathways provide a blueprint for the potential synthesis of C9 alcohols like this compound.

The biosynthesis of branched-chain higher alcohols in engineered microbes typically relies on the extension of native amino acid synthesis pathways. pnas.org The Ehrlich pathway is a key metabolic route that converts amino acids into their corresponding fusel alcohols. pnas.org Metabolic engineering strategies adapt this pathway by introducing specific enzymes to channel intermediates toward alcohol production instead of amino acid synthesis. zju.edu.cn

The core enzymatic steps involve:

Chain Elongation: Starting with a 2-keto acid, enzymes such as 2-isopropylmalate synthase (encoded by leuA) can be engineered to accept non-native substrates, extending the carbon chain. pnas.org By iteratively using chain-elongation enzymes, precursors to longer-chain alcohols can be formed.

Decarboxylation: A broad-substrate-range 2-keto-acid decarboxylase (KDC) is introduced to convert the 2-keto acid precursor into its corresponding aldehyde. zju.edu.cn

Reduction: An alcohol dehydrogenase (ADH) reduces the aldehyde to the final alcohol product, this compound. zju.edu.cn

This modular approach allows for the production of various alcohols by selecting or engineering enzymes with the desired substrate specificities. d-nb.info

Table 1: Key Enzymes in Engineered Biosynthesis of Branched-Chain Alcohols

| Enzyme Class | Gene Example(s) | Function in Pathway | Source Organism (Example) |

| 2-Keto-Acid Decarboxylase (KDC) | kivD | Converts 2-keto acid intermediates to aldehydes. zju.edu.cn | Lactococcus lactis |

| Alcohol Dehydrogenase (ADH) | ADH2 | Reduces aldehydes to their corresponding alcohols. zju.edu.cn | Saccharomyces cerevisiae |

| 2-Isopropylmalate Synthase | leuA | Catalyzes the condensation of acetyl-CoA and a 2-keto acid to elongate the carbon chain. pnas.org | Escherichia coli |

| Dihydroxy-acid Dehydratase | ilvD | Involved in the biosynthesis of branched-chain amino acid precursors. zju.edu.cn | Escherichia coli |

The synthesis of a C9 alcohol like this compound requires the generation of a specific nine-carbon 2-keto acid precursor. Research has demonstrated that by engineering the leucine (B10760876) biosynthesis pathway and leveraging the broad substrate specificity of its enzymes, it's possible to produce non-natural, longer-chain keto acids. zju.edu.cnpnas.org For instance, the enzymes of the leuABCD operon can process 2-ketobutyrate instead of their natural substrate, 2-ketoisovalerate, to initiate a chain-elongation sequence. zju.edu.cn